(S)-Isoserine
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and its role or significance in biological or chemical processes would also be discussed.
Synthesis Analysis
This section would detail the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Taxoid Anticancer Agents : Isoserines serve as essential building blocks for biologically and medicinally important molecules like Taxol (paclitaxel) and Taxotère (docetaxel), which are vital in cancer chemotherapy. Advances in isoserine chemistry have led to the development of second-generation taxoid anticancer agents with exceptional activities against drug-resistant cancer cells (Ojima, Lin, & Wang, 1999).
Synthesis of β-Trifluoromethyl-Substituted Isoserine : Methods have been developed for constructing β-trifluoromethyl-substituted isoserine, leading to the formation of fluorinated isoserines and related compounds. This demonstrates the versatility of isoserine in synthesizing various structurally diverse compounds (Uneyama, Hao, & Amii, 1998).
Enzymatic Reaction Mechanisms : Many isoserines are potent enzyme inhibitors. Their study contributes to understanding enzymatic reaction mechanisms, which is crucial in the design of pharmaceutical drugs (Ojima, Lin, & Wang, 1999).
Inhibitors of Aminopeptidase N : Certain L-isoserine derivatives have been synthesized and evaluated for their ability to inhibit aminopeptidase N (APN)/CD13, showing significant enzyme inhibition and antiproliferative activity against human cancer cell lines (Yang et al., 2012).
Pharmacological Applications : Isoserines have been utilized in creating drug intermediates, such as N-(Anthrancen-9-ylmethyl) isoserines, through multicomponent reactions. These intermediates have applications in the synthesis of anticancer agents (Li et al., 2022).
Neurological Research : (S)-Isoserine has been identified as a selective substrate for the GAT3 transporter, and its administration has shown potential in increasing functional recovery after ischemic stroke in mice (Lie et al., 2017).
Safety And Hazards
This section would detail any risks associated with handling or exposure to the compound, including toxicity data and recommended safety precautions.
Future Directions
This would discuss potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s properties or behavior.
properties
IUPAC Name |
(2S)-3-amino-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFMYTOJXKLE-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426449 | |
Record name | (S)-Isoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Isoserine | |
CAS RN |
632-13-3 | |
Record name | L-Isoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Isoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-3-Amino-2-hydroxy-propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.